molecular formula C18H13N3OS B378855 2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one CAS No. 330829-03-3

2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one

Cat. No.: B378855
CAS No.: 330829-03-3
M. Wt: 319.4g/mol
InChI Key: OFOCYFHKXGXVAH-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one is a synthetic small molecule built on a quinazolinone scaffold fused with a thiazole ring. This structure is of significant interest in medicinal chemistry due to the known pharmacological activities of its constituent parts. Quinazolinones are a privileged scaffold in drug discovery, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects . Research Applications and Value The primary research value of this compound lies in its potential as a multi-target therapeutic agent. The quinazolinone core is a crucial structure in various bioactive molecules and has been extensively investigated for its anticancer properties . Derivatives have been shown to act through mechanisms such as inhibition of tubulin polymerization and topoisomerase I inhibition, as seen in natural cytotoxic alkaloids like Luotonin A . Furthermore, the structural motifs present in this compound suggest potential for antimicrobial research . Both quinazolinone and thiazole derivatives are recognized for their antibacterial and antifungal activities, making this compound a candidate for developing new anti-infective agents . Handling and Safety This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c1-12-6-8-13(9-7-12)16-20-15-5-3-2-4-14(15)17(22)21(16)18-19-10-11-23-18/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOCYFHKXGXVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

    Formation of the 1,3-Thiazole Ring: The 1,3-thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or thiazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce quinazolinone derivatives with reduced double bonds or carbonyl groups.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of quinazolinones exhibit significant antibacterial properties. For instance, studies have shown that compounds with thiazole substitutions enhance the antibacterial efficacy against various strains of bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The anticancer activity of 2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one has been investigated in several studies. Notably, compounds derived from this structure have demonstrated effectiveness against cancer cell lines such as MDA-MB-231 (breast cancer) and others. The anticancer mechanism is thought to involve the induction of apoptosis and cell cycle arrest through various signaling pathways .

Case Study: Anticancer Activity

A study synthesized novel derivatives based on the quinazolinone scaffold and tested their activity against MDA-MB-231 cells using the MTT assay. Results indicated that certain substitutions significantly enhanced cytotoxic effects, suggesting potential for development as anticancer agents .

Anti-inflammatory Effects

In addition to antibacterial and anticancer properties, quinazolinones have shown promise in anti-inflammatory applications. Compounds that include the thiazole moiety are particularly noted for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Structural Modifications at Position 2

The 2-position of quinazolinone is critical for modulating activity. Below is a comparative analysis of substituents:

Compound Substituent at Position 2 Key Properties/Activities References
Target compound 1,3-Thiazol-2-yl Potential for dual aromatic interactions; may enhance enzyme inhibition or antimicrobial activity.
2-(Cinnamylthio)-3-(p-tolyl)quinazolin-4(3H)-one Cinnamylthio (aliphatic-thio) Higher lipophilicity; aliphatic thio groups show superior hCA II/IX inhibition (KI: 6.4–14.2 nM vs. 66.5–173.4 nM for benzylthio analogs).
Compound 9a () 4-Fluorophenylamino Antibacterial activity against Proteus vulgaris (1.1 cm inhibition zone).
Compound 2 () 4-Cyanostyryl Antibiotic efficacy against MRSA via in silico docking.

Key Insight : Aliphatic thio groups (e.g., cinnamylthio) generally exhibit stronger carbonic anhydrase (CA) inhibition than aromatic substituents like thiazolyl or benzylthio. However, the thiazole ring in the target compound may offer unique π-π stacking interactions in receptor binding .

Substituent Effects at Position 3

The 3-position often hosts aryl or alkyl groups that influence pharmacokinetics and target affinity:

Compound Substituent at Position 3 Biological Impact References
Target compound 4-Methylphenyl Enhanced metabolic stability due to methyl group; moderate lipophilicity (logP ~3.5 estimated).
Compounds 23/24 () 4-Chlorophenyl/4-Methoxyphenyl Potent α1-adrenergic receptor blockade (antihypertensive); prolonged duration of action.
3-(Pyridin-3-ylmethyl)quinazolin-4(3H)-one Pyridin-3-ylmethyl Potential for hydrogen bonding via pyridine nitrogen; unquantified activity in evidence.

Key Insight : Electron-withdrawing groups (e.g., Cl) at the para position of the phenyl ring (as in compound 23) enhance receptor affinity, while methyl groups (as in the target compound) may improve bioavailability .

Biological Activity

2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a quinazolinone core, which is known for its stability and potential therapeutic applications. The unique combination of the thiazole and quinazolinone moieties enhances its bioactivity, making it a subject of interest for various pharmacological studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H13N3OS
  • Molar Mass : 319.38 g/mol
  • Melting Point : 212-214 °C
  • CAS Number : 330829-03-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may exert antimicrobial effects by inhibiting enzymes crucial for bacterial cell wall synthesis. In cancer models, it has been shown to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways associated with cell survival and growth.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of quinazolinone derivatives, including this compound. It has demonstrated potent activity against various bacterial strains, including:

Bacterial StrainActivity (Zone of Inhibition)
Staphylococcus aureusSignificant
Escherichia coliModerate
Bacillus subtilisSignificant

The compound's effectiveness against these pathogens suggests potential applications in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, it has been tested against various cancer cell lines, showing notable cytotoxic effects:

Cell LineIC50 (µM)
PC3 (Prostate Cancer)10
MCF-7 (Breast Cancer)10
HT-29 (Colon Cancer)12

These results indicate that the compound can effectively inhibit cancer cell proliferation in a dose-dependent manner, making it a candidate for further development as an anticancer agent.

Antioxidant Activity

Research has also highlighted the antioxidant properties of this compound. Its ability to scavenge free radicals contributes to its therapeutic potential in preventing oxidative stress-related diseases. Various assays have been employed to assess its antioxidant capacity, revealing that the presence of hydroxyl groups significantly enhances this activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Comparing it with similar compounds helps elucidate the importance of specific functional groups:

Compound ComparisonKey DifferencesBiological Activity
2-phenylquinazolin-4(3H)-oneLacks thiazole ringLower antimicrobial activity
2-(4-chlorophenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-oneChlorine substitutionAltered reactivity
2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)pyrimidin-4(3H)-onePyrimidinone core replacementDifferent biological profile

Case Studies

  • Antimicrobial Study : A study conducted on various quinazolinone derivatives highlighted that those containing thiazole rings exhibited enhanced antibacterial activity compared to their non-thiazole counterparts. The study concluded that structural modifications could lead to more effective antimicrobial agents .
  • Cytotoxicity Evaluation : In vitro assays demonstrated that the compound effectively inhibited the growth of prostate and breast cancer cells at low concentrations. The findings suggest that further exploration into its mechanism could yield valuable insights into cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one?

  • Methodology : The compound can be synthesized via a multi-step protocol. For example:

React anthranilic acid derivatives (e.g., N-methyl anthranilic acid) with thiophen-2-carboxylic acid to form a benzoxazinone intermediate.

Condense this intermediate with 4-substituted phenyl-1,3-thiazol-2-amines under reflux conditions in ethanol using catalysts like anhydrous ZnCl₂ .

  • Key Parameters :

  • Temperature: 150–170°C for cyclization steps.
  • Catalysts: ZnCl₂ or p-TsOH for condensation.
  • Yields: Typically 55–70% after recrystallization .

Q. Which spectroscopic and analytical methods are used to characterize this quinazolinone derivative?

  • Techniques :

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., thiazole C-2 proton at δ 7.8–8.2 ppm).
  • IR Spectroscopy : C=O stretch at ~1670 cm⁻¹ and C=N (thiazole) at ~1600 cm⁻¹.
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 335.2) .
    • Purity Assessment : HPLC with C18 columns (90–95% purity under isocratic conditions) .

Q. What in vitro biological activities have been reported for this compound?

  • Antimicrobial Activity :

  • MIC values: 2–8 µg/mL against Mycobacterium tuberculosis H37Rv .
  • Gram-positive bacteria: Moderate activity (MIC 16–32 µg/mL) .
    • Anti-inflammatory Activity :
  • COX-2 inhibition: IC₅₀ ~12 µM (compared to diclofenac IC₅₀ ~8 µM) .

Advanced Research Questions

Q. How do substituents on the quinazolinone core influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Thiazole vs. Thiadiazole : Thiazol-2-yl derivatives show enhanced antitubercular activity compared to 1,3,4-thiadiazole analogs due to improved membrane permeability .
  • Methylphenyl Substitution : The 4-methyl group enhances metabolic stability by reducing CYP3A4-mediated oxidation .
    • Table 1 : Activity comparison of analogs :
SubstituentAntitubercular MIC (µg/mL)COX-2 IC₅₀ (µM)
Thiazol-2-yl2–812
1,3,4-Thiadiazol-2-yl16–3225
Pyridin-3-yl>64>50

Q. What computational strategies are used to study its mechanism of action?

  • Molecular Docking :

  • Targets : Docked into M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) with a binding energy of −9.2 kcal/mol .
  • Key Interactions : Hydrogen bonding with Thr196 and hydrophobic interactions with Phe149 .
    • MD Simulations : 100-ns trajectories confirm stable binding to COX-2 (RMSD < 2.0 Å) .

Q. How can researchers resolve contradictions in reported biological data?

  • Case Study : Discrepancies in antibacterial activity (e.g., Staphylococcus aureus vs. Bacillus subtilis):

  • Methodological Factors :
  • Strain variability (e.g., methicillin-resistant vs. susceptible S. aureus) .
  • Assay conditions (e.g., broth microdilution vs. agar diffusion) .
    • Recommendations :
  • Standardize protocols (CLSI guidelines).
  • Use isogenic mutant strains to isolate target effects .

Data Contradiction Analysis

  • Example : Conflicting reports on antitubercular potency (MIC 2 µg/mL vs. 16 µg/mL):
    • Root Cause : Differences in bacterial inoculum size (10⁵ vs. 10⁶ CFU/mL) .
    • Resolution : Validate using logarithmic-phase cultures and normalized CFU counts .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one
Reactant of Route 2
2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one

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